4-Oxo-3-sulfanylpentyl acetate
Overview
Description
4-Oxo-3-sulfanylpentyl acetate is a chemical compound with the molecular formula C7H12O3S. It is known for its unique structure, which includes a ketone group (4-oxo), a thiol group (3-sulfanyl), and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-sulfanylpentyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pentanal and thiol-containing compounds.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic addition reaction.
Oxidation: The intermediate is then oxidized to introduce the ketone group.
Acetylation: Finally, the compound undergoes acetylation to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-sulfanylpentyl acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-3-sulfanylpentyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Oxo-3-sulfanylpentyl acetate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The ketone and acetate groups may also play roles in its biological activity by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3-sulfanylbutyl acetate: Similar structure but with a shorter carbon chain.
4-Oxo-3-sulfanylhexyl acetate: Similar structure but with a longer carbon chain.
4-Oxo-3-sulfanylpropyl acetate: Similar structure but with an even shorter carbon chain.
Uniqueness
4-Oxo-3-sulfanylpentyl acetate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-oxo-3-sulfanylpentyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-5(8)7(11)3-4-10-6(2)9/h7,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAPGZSMBJBEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCOC(=O)C)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504821 | |
Record name | 4-Oxo-3-sulfanylpentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-66-2 | |
Record name | 4-Oxo-3-sulfanylpentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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